molecular formula C20H23ClN2O4S B6571497 5-chloro-2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946213-31-6

5-chloro-2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6571497
CAS No.: 946213-31-6
M. Wt: 422.9 g/mol
InChI Key: BXDQPKVTWDTZLX-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic small molecule of significant interest in chemical biology and early-stage drug discovery, particularly in the field of oncology. Its design incorporates a sulfonyltetrahydroquinoline scaffold, a structure motif recognized for its potential in modulating protein-protein interactions and enzymatic activity. This compound is primarily investigated for its role as a putative protein-protein interaction inhibitor. Research indicates that analogs within this chemical class demonstrate potent and selective inhibitory activity against the interaction between the MDM2 protein and the tumor suppressor p53. The MDM2-p53 interaction is a critical oncogenic pathway in many cancers, where MDM2 acts as a negative regulator, leading to the degradation of p53 and allowing for unchecked tumor cell proliferation. By disrupting this interaction, compounds like this compound are hypothesized to reactivate wild-type p53 function, thereby inducing cell cycle arrest and apoptosis in cancer cells . The specific substitution pattern on the benzamide and tetrahydroquinoline rings is engineered to optimize binding affinity and selectivity for the MDM2 pocket. Consequently, this molecule serves as a valuable pharmacological tool compound for probing the intricacies of the p53 signaling pathway, validating MDM2 as a therapeutic target, and supporting the development of novel anti-cancer agents.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-3-11-28(25,26)23-10-4-5-14-12-16(7-8-18(14)23)22-20(24)17-13-15(21)6-9-19(17)27-2/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDQPKVTWDTZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Compound Overview

  • IUPAC Name: this compound
  • Molecular Formula: C₁₅H₁₈ClN₃O₃S₂
  • Molecular Weight: Approximately 373.87 g/mol

The compound features a chloro group, a methoxy group, and a sulfonamide functionality linked to a tetrahydroquinoline moiety. These characteristics suggest it may interact with various biological targets.

TRPM8 Antagonistic Activity

Preliminary studies indicate that this compound exhibits significant TRPM8 antagonistic activity . The transient receptor potential melastatin 8 (TRPM8) is involved in thermosensation and nociception. As such, antagonists of TRPM8 may have therapeutic implications for managing pain conditions, including neuropathic pain and inflammation.

Other Potential Activities

While detailed mechanisms of action remain to be fully elucidated, the compound's structural features suggest potential interactions with multiple biological pathways. Its sulfonamide group may enhance its pharmacological profile by facilitating interactions with enzymes or receptors involved in various biological processes .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves several steps that may include:

  • Formation of the tetrahydroquinoline core.
  • Introduction of the chloro and methoxy groups.
  • Sulfonylation to incorporate the propane sulfonyl moiety.

Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Comparative Biological Activity

To understand the unique properties of this compound, it is useful to compare it with other sulfonamide derivatives:

Compound NameStructure FeaturesBiological Activity
N-BenzothiopheneylsulfonamideContains benzothiophene moietyAntimicrobial properties
N-benzimidazolylsulfonamideBenzimidazole coreAntiviral activity
N-pyridylsulfonamidePyridine ringAnticancer effects

The combination of chloro and methoxy groups along with the tetrahydroquinoline structure in this compound may confer distinct pharmacological properties not found in these other compounds .

Scientific Research Applications

Structural Characteristics

The compound's molecular formula is C₁₅H₁₈ClN₃O₃S₂, indicating a high molecular weight and complexity. The presence of chloro and methoxy groups, along with a sulfonamide and tetrahydroquinoline moiety, enhances its potential interactions with biological targets.

Preliminary studies have indicated that 5-chloro-2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide exhibits significant TRPM8 antagonistic activity . This receptor is involved in thermosensation and nociception, suggesting potential therapeutic applications in pain management and treatment of conditions such as neuropathic pain or inflammation.

Potential Applications

The potential applications of this compound span across several fields:

Pharmaceutical Development

  • The compound's unique structure suggests it may exhibit specific biological activities that can be harnessed in drug formulation.
  • Its TRPM8 antagonistic properties position it as a candidate for developing novel analgesics targeting pain pathways.

Research on Pain Mechanisms

  • Investigating the interactions between this compound and TRPM8 can provide insights into pain mechanisms and lead to new therapeutic strategies for chronic pain conditions.

Modification for Enhanced Activity

  • Structural modifications can be explored to enhance its binding affinity and selectivity towards biological targets. This could involve altering the sulfonamide or tetrahydroquinoline components to improve pharmacological profiles .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals unique pharmacological properties:

Compound NameStructure FeaturesBiological Activity
N-BenzothiopheneylsulfonamideContains benzothiophene moietyAntimicrobial properties
N-benzimidazolylsulfonamideBenzimidazole coreAntiviral activity
N-pyridylsulfonamidePyridine ringAnticancer effects

These compounds share similar functional groups but differ in their core structures and biological activities. The distinct combination of functional groups in this compound may confer unique pharmacological properties not found in these other compounds.

Comparison with Similar Compounds

Structural Analogs and Pharmacological Activities

The following table summarizes key structural analogs, their substituents, molecular weights, and biological activities:

Compound Name / ID Key Substituents Molecular Weight Biological Activity Key Findings
Target Compound 5-chloro-2-methoxybenzamide; propane-1-sulfonyl-tetrahydroquinoline Not provided Not explicitly stated Structural similarity to enzyme inhibitors (e.g., α-amylase, acetylcholinesterase)
15a () 5-chloro-2-methoxy-N-(4-(N-pyridin-2-ylsulfamoyl)phenyl)benzamide Not provided Anti-diabetic (α-amylase/α-glucosidase inhibition) α-Amylase inhibition: 44.36% ± 0.01; α-glucosidase inhibition: Not fully reported
15b () 5-chloro-2-methoxy-N-(4-(N-pyridin-3-ylsulfamoyl)phenyl)benzamide Not provided Anti-Alzheimer’s (acetylcholinesterase inhibition) Demonstrated acetylcholinesterase inhibition; exact IC50 not provided
46 () Naphthalen-1-yloxy and thiophen-2-yl substituents Not provided Not explicitly stated Derived from duloxetine; potential neurological applications inferred
2,3,4,5,6-Pentamethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide () Pentamethylbenzene sulfonamide; propane-1-sulfonyl-tetrahydroquinoline 464.6 Not explicitly stated Higher lipophilicity due to methyl groups; may influence bioavailability
5-Chloro-2-Methoxy-N-(6-Methoxy-3-Methyl-1,2-Benzoxazol-5-yl)Benzenesulfonamide () Benzoxazole ring; methoxy and methyl groups 382.8 (C16H15ClN2O5S) Not explicitly stated Structural divergence (benzoxazole vs. tetrahydroquinoline) may alter target binding

Key Structural and Functional Differences

Sulfonamide Linkage Variations: The target compound and 15a/15b share a sulfonamide group but differ in their aromatic cores. The tetrahydroquinoline in the target compound may enhance blood-brain barrier penetration compared to the pyridine-linked sulfonamides in 15a/15b, which are optimized for peripheral enzyme inhibition .

Substituent Impact on Bioactivity: The pyridin-2-ylsulfamoyl group in 15a is critical for α-amylase inhibition, while the pyridin-3-ylsulfamoyl in 15b shifts activity toward acetylcholinesterase. This highlights the sensitivity of pharmacological outcomes to minor structural changes . The pentamethylbenzene sulfonamide in increases molecular weight and lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Benzoxazoles are known for antimicrobial and anti-inflammatory activities, suggesting divergent applications compared to the target compound .

Pharmacological Data and Trends

  • Anti-Diabetic Activity: Compound 15a’s α-amylase inhibition (44.36% ± 0.01) underscores the efficacy of sulfonamide-pyridine hybrids in diabetes management. The target compound’s tetrahydroquinoline moiety may offer improved metabolic stability over pyridine derivatives .
  • Anti-Alzheimer’s Potential: Compound 15b’s acetylcholinesterase inhibition aligns with the therapeutic profile of donepezil, a tetrahydroquinoline-based drug. This suggests the target compound could be repurposed for similar applications with structural optimization .

Preparation Methods

Synthesis of 5-Chloro-2-Methoxybenzoic Acid Derivatives

The 5-chloro-2-methoxybenzoyl group is a critical precursor for amide formation. Patent US3965173A outlines methylation protocols for 5-chlorosalicylic acid, which can be adapted for this target. Under anhydrous conditions, 5-chlorosalicylic acid reacts with dimethyl sulfate in acetone with sodium hydroxide, yielding methyl 5-chloro-2-methoxybenzoate at 66% efficiency (b.p. 105°–110°C at 0.1 mm Hg) . Hydrolysis of this ester with aqueous sodium hydroxide produces 5-chloro-2-methoxybenzoic acid, which is subsequently converted to the acid chloride using thionyl chloride.

Alternative routes involve direct methylation of 5-chlorosalicylic acid under non-aqueous conditions. Stirring 5-chlorosalicylic acid with dimethyl sulfate and anhydrous potassium carbonate in acetone at reflux for 4 hours yields methyl 5-chloro-2-methoxybenzoate at 95% purity (b.p. 135°–138°C at 12 mm Hg) . This method avoids intermediate esterification, streamlining the synthesis.

Preparation of 1-(Propane-1-Sulfonyl)-1,2,3,4-Tetrahydroquinolin-6-Amine

The tetrahydroquinoline scaffold is synthesized via Bischler-Napieralski cyclization, followed by reduction and sulfonylation. Starting from 6-nitro-1,2,3,4-tetrahydroquinoline, catalytic hydrogenation (H₂, Pd/C) yields the corresponding amine. Subsequent sulfonylation with propane-1-sulfonyl chloride in dichloromethane in the presence of triethylamine provides 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline.

Alternatively, Suzuki-Miyaura coupling can introduce functional groups to the tetrahydroquinoline core. A boronic ester intermediate, such as tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline-1-carboxylate, is prepared via palladium-catalyzed borylation (Pd(dppf)Cl₂, bis(pinacolato)diboron, KOAc in dioxane at 80°C) . This intermediate undergoes cross-coupling with aryl halides to install substituents at the 6-position.

Amide Bond Formation Between Benzoyl Chloride and Tetrahydroquinoline Amine

Coupling 5-chloro-2-methoxybenzoyl chloride with 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine is achieved under Schotten-Baumann conditions. Reacting the amine with the acid chloride in a biphasic system (dichloromethane/water) with sodium bicarbonate yields the target benzamide. Purification via recrystallization from glacial acetic acid affords the final product at 70% yield (m.p. 202°–206°C) .

For sensitive substrates, catalytic coupling agents such as HATU or EDCl/HOBt in dimethylformamide (DMF) enhance efficiency. These methods minimize racemization and improve yields to >85% under inert atmospheres.

Optimization of Sulfonylation and Purification

Sulfonylation of the tetrahydroquinoline amine requires careful control of stoichiometry and temperature. Adding propane-1-sulfonyl chloride dropwise at −10°C in dichloromethane, followed by gradual warming to room temperature, prevents exothermic side reactions . Quenching with ice and extracting with ether isolates the sulfonamide, which is recrystallized from ethanol-water for >95% purity.

Chromatographic purification (silica gel, cyclohexane/ethyl acetate gradient) resolves intermediates, as demonstrated in boronic ester synthesis . For the final benzamide, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) ensures pharmaceutical-grade purity.

Comparative Analysis of Synthetic Routes

The table below summarizes key reaction conditions and yields:

StepReagents/ConditionsYield (%)Purity (m.p., °C)
Methylation of 5-CSADimethyl sulfate, NaOH, acetone, reflux66–95105–138 (b.p.)
SulfonylationPropane-1-sulfonyl chloride, TEA, DCM, −10°C85188–189
Amide couplingSchotten-Baumann conditions70202–206
Suzuki-MiyauraPd(dppf)Cl₂, bis(pinacolato)diboron, dioxane70

Q & A

Q. Q1 (Basic): What synthetic routes are commonly employed for preparing this benzamide derivative, and how can reaction conditions be optimized?

Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with sulfonylation of 1,2,3,4-tetrahydroquinoline followed by amide coupling. Key steps include:

  • Sulfonylation : Reacting 1,2,3,4-tetrahydroquinoline with propane-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to prevent side reactions .
  • Amide Coupling : Using EDCI/HOBt or DCC as coupling agents for the benzamide moiety. Solvent choice (e.g., DMF or THF) and temperature (room temp. to 60°C) influence yield .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product (>95% by HPLC) .

Q. Q2 (Advanced): How can a fractional factorial design be applied to optimize sulfonylation efficiency while minimizing byproduct formation?

Methodological Answer : A 2<sup>k</sup> fractional factorial design can evaluate variables:

  • Factors : Temperature (25°C vs. 0°C), sulfonyl chloride equivalents (1.2 vs. 1.5), and base (pyridine vs. triethylamine).
  • Responses : Yield (%) and byproduct ratio (HPLC).
  • Analysis : ANOVA identifies temperature as the most significant factor (p < 0.05). Lower temperatures reduce hydrolysis byproducts by 40% .

Structural Characterization

Q. Q3 (Basic): Which spectroscopic techniques are essential for confirming the compound’s structure?

Methodological Answer :

  • NMR : <sup>1</sup>H NMR confirms methoxy (δ 3.8–4.0 ppm) and sulfonyl groups (δ 3.1–3.3 ppm for CH2SO2). <sup>13</sup>C NMR detects carbonyl (δ 165–170 ppm) and tetrahydroquinoline carbons .
  • HRMS : Exact mass (e.g., m/z 435.12 [M+H]<sup>+</sup>) validates molecular formula .

Q. Q4 (Advanced): How can X-ray crystallography resolve ambiguities in stereochemistry or hydrogen bonding patterns?

Methodological Answer : Single-crystal X-ray diffraction (SCXRD) determines:

  • Stereochemistry : Absolute configuration of the tetrahydroquinoline ring.
  • Intermolecular interactions : Hydrogen bonds between sulfonyl oxygen and amide NH stabilize the crystal lattice. Data collection at 100 K improves resolution (<0.8 Å) .

Biological Activity and SAR

Q. Q5 (Basic): What in vitro assays are recommended to evaluate this compound’s bioactivity?

Methodological Answer :

  • Enzyme inhibition : Dose-response curves (IC50) against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay).
  • Cellular assays : Cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa or MCF-7) .

Q. Q6 (Advanced): How can molecular docking explain contradictory activity trends across structurally similar analogs?

Methodological Answer :

  • Target modeling : Dock the compound into a homology model of the target protein (e.g., PARP-1) using AutoDock Vina.
  • Contradiction analysis : Compare binding poses of active vs. inactive analogs. For example, methoxy groups may clash with hydrophobic pockets in certain conformations, reducing affinity .

Stability and Degradation

Q. Q7 (Advanced): What accelerated stability studies predict the compound’s shelf-life under varying pH and temperature conditions?

Methodological Answer :

  • Forced degradation : Expose to 0.1 M HCl (40°C, 24 hr), 0.1 M NaOH (40°C, 24 hr), and UV light (ICH Q1B).
  • Analysis : HPLC-MS identifies degradation products (e.g., hydrolysis of sulfonamide or benzamide moieties). Shelf-life is extrapolated via Arrhenius kinetics .

Environmental Impact

Q. Q8 (Advanced): How can long-term ecotoxicological studies assess the compound’s persistence in aquatic systems?

Methodological Answer :

  • Experimental design : OECD 308 guideline for water-sediment systems.
  • Parameters : Measure half-life (DT50) via LC-MS/MS and bioaccumulation in Daphnia magna (LC50).
  • Findings : High logP (>3) suggests bioaccumulation potential, requiring mitigation strategies .

Data Contradiction Analysis

Q. Q9 (Advanced): How to reconcile discrepancies in reported IC50 values across different assay formats?

Methodological Answer :

  • Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays). Normalize data using Z-score or fold-change relative to controls.
  • Example : Lower ATP (1 μM vs. 10 μM) artificially inflates IC50 by 5-fold due to competitive inhibition .

Scaling-Up Synthesis

Q. Q10 (Advanced): What pilot-scale challenges arise during solvent selection for GMP-compliant production?

Methodological Answer :

  • Solvent swap : Replace DMF with 2-MeTHF (Class 3 solvent per ICH Q3C) to reduce toxicity.
  • Process : Distillation under reduced pressure (40°C, 100 mbar) achieves >99% solvent recovery .

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